molecular formula C13H16N2O3S B2419068 butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate CAS No. 433258-98-1

butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2419068
CAS No.: 433258-98-1
M. Wt: 280.34
InChI Key: SMBWZEPSDOFNPE-UHFFFAOYSA-N
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Description

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is a chemical compound with a unique structure that combines a benzothiazole ring with a carbamate group. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamate group to an amine, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Shares the benzothiazole core but differs in the substituent groups.

    2-Amino-6-methoxybenzothiazole: Contains an amino group instead of the carbamate group.

    Benzothiazole derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

Butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl carbamate group enhances its solubility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-4-7-18-13(16)15-12-14-10-6-5-9(17-2)8-11(10)19-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBWZEPSDOFNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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